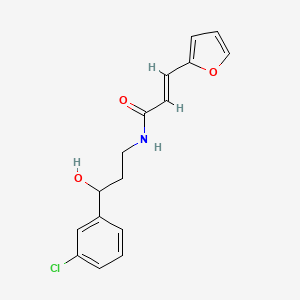

(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide

Description

This compound is an acrylamide derivative characterized by:

- Core structure: (E)-configured acrylamide backbone.

- Substituents:

- α-position: A furan-2-yl group, contributing π-π interactions and hydrophobicity.

- N-substituent: A 3-(3-chlorophenyl)-3-hydroxypropyl chain, introducing a chlorinated aromatic ring and a hydroxyl group for enhanced hydrogen bonding and solubility.

Properties

IUPAC Name |

(E)-N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-13-4-1-3-12(11-13)15(19)8-9-18-16(20)7-6-14-5-2-10-21-14/h1-7,10-11,15,19H,8-9H2,(H,18,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGFAOHKVWLTOY-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C=CC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(CCNC(=O)/C=C/C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and efficacy based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediates : The initial step includes the preparation of 3-chlorophenyl and furan derivatives through halogenation and cyclization reactions, respectively.

- Coupling Reaction : The intermediates are then coupled under specific conditions to yield the final compound. Common reagents include catalysts to enhance reaction rates and purification techniques like chromatography to achieve high purity levels.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.

- Receptor Binding : It is hypothesized that the compound binds to certain receptors, modulating biological pathways critical for cell signaling and function .

- DNA/RNA Interaction : There is potential for this compound to influence gene expression through interactions with nucleic acids, although detailed mechanisms remain to be elucidated.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, including:

- Antitumor Activity : In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been reported to inhibit melanin production in B16F10 mouse melanoma cells at concentrations as low as 6.25 µM .

- Low Cytotoxicity : Safety profiles indicate that this compound exhibits low cytotoxicity towards human keratinocytes and fibroblasts, making it a promising candidate for further development in therapeutic applications .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Melanin Production Inhibition : A study demonstrated that this compound effectively inhibited melanin production in pigmented reconstructed human epidermis, indicating its potential application in skin-related conditions .

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory activities, suggesting that this compound may also possess such properties due to structural similarities with other known anti-inflammatory agents .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Structure | Antitumor, Anti-inflammatory | Low |

| N-[3-(4-chlorophenyl)]furan-2-carboxamide | Similar furan structure | Moderate Antitumor | Moderate |

| 5-bromo-N-[3-(3-chlorophenyl)]furan-2-carboxamide | Brominated variant | Low Antitumor | High |

Comparison with Similar Compounds

Substituent Variations on the Acrylamide Core

Key Observations :

Impact of N-Substituent Hydrophilicity

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.